1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
Description
This compound belongs to the 1,3-dioxolan-2-one class, characterized by a five-membered cyclic carbonate core substituted with aromatic and heterocyclic groups. Such derivatives are often explored as antifungal agents due to structural similarities to triazole-based pharmaceuticals like Itraconazole and Terconazole, which inhibit fungal ergosterol biosynthesis .
Properties
CAS No. |
107659-74-5 |
|---|---|
Molecular Formula |
C18H13Cl2N3O3 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
(4S,5R)-4,5-bis(2-chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-14-7-3-1-5-12(14)16-18(26-17(24)25-16,9-23-11-21-10-22-23)13-6-2-4-8-15(13)20/h1-8,10-11,16H,9H2/t16-,18-/m1/s1 |
InChI Key |
BXYIZXJCUAYVBX-SJLPKXTDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3-Dioxolan-2-one Core
The 1,3-dioxolan-2-one ring is typically synthesized via cyclization reactions involving diols and carbonyl sources such as phosgene or its safer equivalents (e.g., triphosgene or carbonyl diimidazole). The stereochemical control at positions 4 and 5 is achieved by starting from chiral diols or by asymmetric catalysis.
- Typical route: Reaction of a chiral 1,2-diol bearing the chlorophenyl substituents with a carbonylating agent to form the cyclic carbonate ring.
- Stereochemical control: Use of enantiomerically pure diols or chiral catalysts ensures the (4S,5R) configuration.
Attachment of the 1H-1,2,4-Triazol-1-ylmethyl Group
The triazole moiety is introduced via alkylation or substitution reactions involving the 1,2,4-triazole ring:
- Alkylation of 1,2,4-triazole: The triazole ring is alkylated at the N1 position using a chloromethyl or bromomethyl derivative of the dioxolane intermediate.
- Catalysts and conditions: Sodium methoxide in methanol or other bases can be used to promote alkylation at the N1 position selectively.
- Alternative methods: Copper-catalyzed coupling reactions or iodine-mediated oxidative bond formations have been reported for synthesizing 1,2,4-triazole derivatives with high regioselectivity and yield.
Stereochemical Considerations
- The stereochemistry (4S,5R) is maintained throughout the synthesis by using chiral starting materials and mild reaction conditions that avoid racemization.
- Analytical techniques such as chiral HPLC and NMR are used to confirm stereochemical purity.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of chiral diol with 2-chlorophenyl groups | Starting from 2-chlorobenzaldehyde derivatives, asymmetric dihydroxylation or chiral pool synthesis | Chiral diol intermediate with (4S,5R) configuration |
| 2 | Cyclization to 1,3-dioxolan-2-one | Reaction with phosgene equivalent (e.g., triphosgene) under controlled temperature | Formation of cyclic carbonate ring with stereochemistry preserved |
| 3 | Preparation of chloromethyl intermediate | Chloromethylation of dioxolane ring at position 4 | Chloromethylated dioxolane intermediate |
| 4 | Alkylation with 1,2,4-triazole | Reaction with 1H-1,2,4-triazole in presence of base (e.g., NaOMe) or copper catalyst | Formation of 4-(1H-1,2,4-triazol-1-ylmethyl) substituent |
| 5 | Purification and stereochemical verification | Chromatography, chiral HPLC, NMR | Pure (4S,5R)-1,3-Dioxolan-2-one derivative |
Research Findings and Optimization
- Yields: Optimized conditions yield the target compound in moderate to high yields (50-85%), depending on catalyst and reaction time.
- Catalyst choice: Copper(II) catalysts and iodine-mediated oxidative methods improve regioselectivity and functional group tolerance in triazole formation.
- Environmental considerations: Use of microwave irradiation and catalyst-free methods for triazole synthesis have been reported to reduce reaction times and improve sustainability.
- Stereochemical stability: The dioxolane ring and stereocenters are stable under mild reaction conditions; harsh acidic or basic conditions can lead to ring opening or racemization.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Chiral diol synthesis | Asymmetric dihydroxylation or chiral pool | 2-chlorobenzaldehyde, OsO4 or chiral catalysts | High stereoselectivity | Requires chiral catalysts or resolution |
| Cyclization to dioxolan-2-one | Carbonylation with phosgene equivalents | Triphosgene, base | Efficient ring formation | Toxic reagents, requires careful handling |
| Chloromethylation | Electrophilic substitution | Chloromethyl methyl ether or equivalents | Enables triazole attachment | Potential ring instability |
| Triazole alkylation | N1-alkylation with base or copper catalyst | 1H-1,2,4-triazole, NaOMe, Cu(II) salts | High regioselectivity, good yields | Requires control to avoid side reactions |
| Purification and analysis | Chromatography, chiral HPLC, NMR | Solvents, chiral columns | Confirms purity and stereochemistry | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituents involved, often requiring specific catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique structure could make it a valuable building block for designing new materials or catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the triazole ring is particularly interesting for its bioactivity.
Medicine
Medicinal applications might include the development of new pharmaceuticals. The compound’s structure suggests potential activity against certain diseases, possibly as an antifungal or anticancer agent.
Industry
In industry, this compound could be used in the production of polymers or as a precursor for specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets like enzymes or receptors, modulating their activity. The triazole ring could play a crucial role in binding to these targets, while the dioxolane ring might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, stereochemical, and functional distinctions between the target compound and related derivatives:
Table 1: Comparative Analysis of 1,3-Dioxolan-2-one Derivatives
Key Comparisons:
The 4-methylphenyl analog (CAS 107659-77-8) lacks chlorine atoms, likely reducing electronegativity and antifungal potency compared to chlorinated derivatives .
Stereochemical Impact :
- The (4S,5R) configuration of the target compound contrasts with the (2R,4S) stereochemistry of Itraconazole and Terconazole. Such differences can drastically alter enzyme-binding affinity and metabolic stability .
- The cis- and rel- configurations in other derivatives (e.g., CAS 107659-81-4) suggest varied synthetic routes and possible challenges in achieving enantiomeric purity .
Biological Activity: Itraconazole and Terconazole are clinically validated inhibitors of fungal lanosterol 14α-demethylase, with Itraconazole showing oral efficacy against systemic infections . The target compound’s activity remains speculative but merits investigation given its triazole-dioxolanone scaffold.
Synthetic Accessibility :
- and describe palladium-catalyzed cross-coupling and heterocyclic condensation methods, which may apply to synthesizing the target compound. However, introducing bis(2-chlorophenyl) groups requires precise regioselective conditions to avoid byproducts .
Biological Activity
1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, particularly in antifungal and antibacterial applications. This article reviews the biological activity of this specific compound based on recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H13Cl2N3O3
- CAS Number : 107659-74-5
- Molar Mass : 390.22 g/mol
The compound features a dioxolane ring structure fused with a triazole moiety and chlorophenyl groups, which contribute to its biological properties.
Antifungal Activity
Recent studies indicate that 1,3-Dioxolan-2-one derivatives exhibit significant antifungal activity. The mechanism of action primarily involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols within fungal cells.
Key Findings:
-
In vitro Studies :
- Compounds similar to 1,3-Dioxolan-2-one showed minimum inhibitory concentrations (MICs) against various fungal strains including Candida albicans and Aspergillus fumigatus. For instance, derivatives with halogen substitutions demonstrated enhanced activity compared to non-halogenated counterparts .
- A specific derivative exhibited an MIC of 0.25 μg/mL against Aspergillus fumigatus, indicating potent antifungal properties .
- Structure-Activity Relationship (SAR) :
Antibacterial Activity
Beyond antifungal properties, some studies suggest that triazole derivatives also possess antibacterial effects. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Studies:
- A study evaluating various triazole derivatives found that certain compounds displayed notable antibacterial activity against Gram-positive bacteria. The structure containing 1H-1,2,4-triazole was pivotal for this activity .
Toxicity and Safety Profile
While promising in terms of biological activity, the safety profile of these compounds is crucial for therapeutic applications. Preliminary toxicity assessments indicate that some derivatives have low toxicity levels in mammalian cell lines; however, comprehensive toxicological evaluations are necessary to establish safety for clinical use.
Q & A
Basic: What synthetic strategies ensure stereoselective formation of the (4S,5R) configuration in this 1,3-dioxolan-2-one derivative?
Methodological Answer:
Stereoselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, anhydrous conditions with BF₃ gas (as a Lewis acid) and ethylene carbonate precursors have been employed to control stereochemistry in similar dioxolanone systems . Key steps include:
- Chiral induction : Use of enantiopure starting materials or catalysts to direct the formation of the 4S,5R configuration.
- Low-temperature crystallization : To minimize racemization, crystals are grown under controlled moisture and temperature (e.g., −50°C) to preserve stereochemical integrity .
- Monitoring : Chiral HPLC or polarimetry to verify enantiomeric excess (ee) at intermediate stages.
Basic: Which crystallographic techniques confirm the absolute stereochemistry and molecular packing of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical. Key parameters and steps include:
- Data collection : Use a diffractometer (e.g., XtaLAB Synergy) with Cu-Kα radiation (λ = 1.54184 Å) and a low-temperature crystal mount (e.g., 100 K) .
- Refinement : Full-matrix least-squares refinement against F² using software like CrysAlis PRO. For the reported compound, the orthorhombic space group P2₁2₁2₁ with cell parameters a = 5.44 Å, b = 13.09 Å, c = 14.36 Å confirms the stereochemistry .
- Validation : The Flack parameter (−0.05(3)) and hydrogen bonding networks (e.g., O–H⋯O=C interactions) further validate the absolute configuration .
Advanced: How do the bis(2-chlorophenyl) substituents influence electronic structure and intermolecular interactions?
Methodological Answer:
The electron-withdrawing Cl atoms and aromatic rings impact both electronic and steric properties:
- Electronic effects : Density Functional Theory (DFT) calculations can quantify the substituents’ influence on charge distribution (e.g., reduced electron density at the dioxolanone carbonyl group).
- Intermolecular interactions : X-ray data reveal C–H⋯Cl and π-π stacking interactions between chlorophenyl groups, stabilizing the crystal lattice .
- Reactivity : The substituents may hinder nucleophilic attack at the carbonyl group, as shown in comparative hydrolysis studies of chlorophenyl-containing carbonates .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s stability?
Methodological Answer:
Contradictions often arise in thermal or hydrolytic stability studies. A systematic approach includes:
- Thermogravimetric Analysis (TGA) : Compare experimental decomposition temperatures (e.g., onset at 180°C) with DFT-predicted bond dissociation energies .
- Hydrolysis kinetics : Conduct pH-dependent studies (e.g., in buffered solutions at 25–60°C) and analyze products via LC-MS to identify degradation pathways .
- Error analysis : Re-examine computational parameters (e.g., solvent models in DFT) and validate force fields against crystallographic data .
Advanced: What strategies optimize the compound’s antifungal activity based on structure-activity relationships (SAR)?
Methodological Answer:
The 1,2,4-triazole moiety and chlorophenyl groups are critical for bioactivity. SAR optimization involves:
- Enzyme inhibition assays : Test against fungal cytochrome P450 14α-demethylase (CYP51), a target of triazole antifungals like difenoconazole .
- Modifications : Introduce fluorine at the triazole ring or vary chlorophenyl substitution patterns to enhance binding affinity .
- Molecular docking : Use software like AutoDock to predict interactions with CYP51’s active site (e.g., hydrogen bonds with heme cofactor) .
Advanced: How can crystallization challenges during purification be mitigated?
Methodological Answer:
Crystallization difficulties arise from the compound’s low solubility and hygroscopicity. Solutions include:
- Solvent screening : Test binary mixtures (e.g., acetone/hexane) to optimize polarity for nucleation .
- Seeding : Introduce microcrystals of the pure compound to induce controlled growth.
- Moisture control : Use a nitrogen glovebox (<1 ppm H₂O) during crystal mounting to prevent hydrate formation .
Advanced: What analytical methods validate the compound’s purity and stereochemical homogeneity?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak® IC column with heptane/ethanol (90:10) to separate enantiomers .
- NMR spectroscopy : ¹H-¹H NOESY confirms spatial proximity of the triazole and chlorophenyl groups, supporting the assigned configuration .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 54.3%, H: 3.6%, N: 10.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
